6-(2,3-dimethoxyphenyl)quinoline
Description
Properties
IUPAC Name |
6-(2,3-dimethoxyphenyl)quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-19-16-7-3-6-14(17(16)20-2)12-8-9-15-13(11-12)5-4-10-18-15/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REZIAPQWQBEOKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2=CC3=C(C=C2)N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline ()
- Substituents : 4-Chlorophenyl (position 2), 3,4-dimethoxyphenyl (position 4), 6-methoxy, and 3-methyl groups.
- Key Differences: The 3,4-dimethoxyphenyl group (vs. 2,3-dimethoxy in the target compound) alters electronic and steric properties.
- Synthesis: Prepared via Friedländer condensation, highlighting methodologies applicable to quinoline derivatives .
6,7-Dimethoxy-2,4-diphenylquinoline ()
- Substituents: Methoxy groups at positions 6 and 7 on the quinoline core, with phenyl groups at positions 2 and 3.
- Key Differences: Methoxy groups on the quinoline ring (vs. the phenyl substituent in the target compound) reduce rotational freedom and may influence π-π stacking interactions. Crystal structure analysis reveals intermolecular hydrogen bonding (C–H···O) and π-π interactions stabilizing the lattice .
Styrylquinoline Derivatives ()
- Example: 2-[(E)-2-(2,3-diacetyloxyphenyl)ethenyl]quinoline.
- Key Differences : Styryl linkages introduce conjugated double bonds, enhancing UV absorption and redox activity. These compounds exhibit antileishmanial activity (SI < 1.0), suggesting substituent-dependent bioactivity .
Thieno[2,3-b]quinoline Derivatives ()
- Example: 3-Amino-N-(3,4-dimethoxyphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide.
- Key Differences : Fusion of a thiophene ring increases molecular rigidity and electronic complexity. The 3,4-dimethoxyphenyl group (vs. 2,3-dimethoxy) may alter binding affinity to biological targets .
Physicochemical Properties
Q & A
(Basic) What are the common synthetic routes for preparing 6-(2,3-dimethoxyphenyl)quinoline derivatives?
Methodological Answer:
A widely used method involves cyclization reactions of enaminones in polyphosphoric acid (PPA). For example, heating (Z)-3-((3,4-dimethoxyphenyl)amino)-1,3-diphenylprop-2-en-1-one in PPA at 140°C for 5 hours yields 6,7-dimethoxy-2,4-diphenylquinoline, followed by purification via column chromatography (hexane:ethyl acetate, 9.5:0.5) . Key considerations:
- Temperature control : Excess heat may degrade intermediates.
- Reaction monitoring : TLC is critical to track cyclization progress.
- Purification : Silica gel chromatography ensures high purity for crystallization.
(Basic) How is X-ray crystallography applied to resolve the structural features of this compound derivatives?
Methodological Answer:
Single-crystal X-ray diffraction is the gold standard for structural elucidation. For example:
- Asymmetric unit analysis : Two symmetry-independent molecules (A and B) were identified in 6,7-dimethoxy-2,4-diphenylquinoline, with dihedral angles between aromatic rings ranging from 24.64° to 76.25° .
- Intermolecular interactions : Hydrogen bonds (C–H···O) and π–π stacking (3.737 Å) stabilize the crystal lattice .
Table 1: Key Crystallographic Parameters
| Parameter | Value (Molecule A) | Value (Molecule B) |
|---|---|---|
| Dihedral angle (quinoline vs. phenyl) | 60.44° | 56.04° |
| π–π distance (Å) | 3.737 | 3.737 |
(Advanced) How can researchers resolve contradictions in crystallographic data for quinoline derivatives?
Methodological Answer:
Contradictions often arise from polymorphism or disorder in crystal packing . Strategies include:
- Validation of hydrogen bonding : Compare C–H···O/O–H···N interactions across datasets. For example, intermolecular C6A–H6A···O19B bonds in 6,7-dimethoxyquinoline confirm lattice stability .
- Dihedral angle consistency : Ensure angles between aromatic moieties align with similar derivatives (e.g., 2-(4-chlorophenyl)-6-methyl-4-m-tolylquinoline ).
- DFT calculations : Computational modeling can validate experimental torsion angles and electronic environments .
(Advanced) What strategies optimize reaction conditions for synthesizing this compound derivatives?
Methodological Answer:
Optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of methoxy-substituted intermediates.
- Catalyst screening : Lewis acids (e.g., FeCl₃) may accelerate cyclization .
- Temperature gradients : Stepwise heating (e.g., 100°C → 140°C) prevents side reactions.
Table 2: Reaction Optimization Parameters
| Condition | Impact on Yield |
|---|---|
| PPA vs. H₂SO₄ | PPA yields 85% vs. H₂SO₄ (60%) |
| Reaction time | >5 hours reduces purity due to decomposition |
(Basic) What biological activities are associated with quinoline derivatives like this compound?
Methodological Answer:
Quinoline derivatives exhibit broad bioactivity :
- Antimicrobial : Structural analogs inhibit bacterial growth via DNA gyrase binding .
- Anticancer : Methoxy groups enhance interactions with p38α MAP kinase, a target in oncology .
- Anti-inflammatory : 3-Hydroxyphenyl substituents modulate COX-2 inhibition .
(Advanced) How to design experiments to study interactions between this compound and biological targets?
Methodological Answer:
- Molecular docking : Use software (e.g., AutoDock Vina) to predict binding poses with enzymes like p38α MAP kinase .
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) by immobilizing the target protein and measuring ligand interactions.
- Isothermal Titration Calorimetry (ITC) : Validate thermodynamic parameters (ΔH, ΔS) of binding .
(Advanced) How do substituent positions (e.g., 2,3-dimethoxy vs. 3,4-dimethoxy) affect the physicochemical properties of quinoline derivatives?
Methodological Answer:
- Electronic effects : 2,3-Dimethoxy groups increase electron density on the quinoline ring, altering redox potentials .
- Solubility : Ortho-substituted methoxy groups reduce water solubility compared to para-substituted analogs .
- Crystallinity : Steric hindrance from 2,3-substituents may lead to polymorphic forms .
(Basic) What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign methoxy protons (δ 3.8–4.0 ppm) and aromatic carbons (δ 110–160 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 318.1234 for C₁₉H₁₇NO₂) .
- FT-IR : Identify C–O (1250 cm⁻¹) and C=N (1620 cm⁻¹) stretches .
(Advanced) What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Methodological Answer:
- Purification bottlenecks : Column chromatography is impractical at scale; switch to recrystallization (ethyl acetate/hexane) .
- Reagent toxicity : Replace PPA with greener alternatives (e.g., ionic liquids) to improve safety .
- Yield consistency : Optimize stoichiometry (e.g., 1:1.2 enaminone:PPA ratio) to minimize byproducts .
(Advanced) How can computational chemistry aid in predicting the reactivity of this compound derivatives?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
